1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine
Description
1-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a sulfonamide-functionalized piperidine derivative with a substituted pyrazole moiety. The compound features a piperidine ring linked via a sulfonyl group to a 1-ethyl-5-fluoro-3-methylpyrazole scaffold. The fluorine substituent in the target compound may enhance metabolic stability and binding specificity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H18FN3O2S |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)sulfonylpiperidine |
InChI |
InChI=1S/C11H18FN3O2S/c1-3-15-11(12)10(9(2)13-15)18(16,17)14-7-5-4-6-8-14/h3-8H2,1-2H3 |
InChI Key |
CIJHBOWMYLMHEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCCC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. The process often includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form the desired pyrazole derivative . This intermediate is then subjected to further reactions to introduce the sulfonyl and piperidine groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines[3][3].
Scientific Research Applications
1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfonamide-linked piperidine derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Comparative Insights
Electronic and Steric Effects: The 5-fluoro substituent in the target compound differentiates it from methyl-substituted analogs (e.g., 956961-11-8). Steric bulk: The 3-methyl group on the pyrazole imposes steric constraints, which may limit rotational freedom compared to unsubstituted or smaller substituents (e.g., H, Cl). This could impact conformational adaptability in receptor binding .
Biological Activity and Docking Behavior: Analogs with 1-(3-phenylbutyl)piperidine groups (e.g., RC-33 derivatives) exhibit RMSD values <2 Å in docking studies, indicating stable binding orientations. However, compounds with larger hydrophobic substituents (e.g., 4-methylpiperidine derivatives) show RMSD >4 Å due to altered orientation in hydrophobic pockets near helices α4/α5 .
Synthetic Accessibility :
- Synthesis of the target compound likely parallels methods for analogs like 956961-11-8, involving sulfonyl chloride intermediates and nucleophilic substitution. However, introducing fluorine may require specialized fluorination steps (e.g., Balz-Schiemann reaction) .
This contrasts with highly lipophilic analogs like 1-(3-phenylbutyl)piperidines, which prioritize membrane permeability .
Biological Activity
1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a synthetic compound notable for its unique structure, which combines a piperidine ring with a pyrazole moiety linked via a sulfonyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.
- Molecular Formula : C11H18FN3O2S
- Molecular Weight : 275.35 g/mol
- Structural Features : The presence of a sulfonyl group enhances the compound's interaction with biological targets, potentially increasing binding affinity and specificity.
The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. This mechanism is crucial for its application in therapeutic contexts, particularly in oncology and neurology.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
Enzyme Inhibition
- Target Enzymes : The compound has been studied for its inhibitory effects on various enzymes, including kinases and phosphatases, which are critical in signaling pathways related to cancer and other diseases.
- Binding Affinity : The sulfonyl group is believed to play a vital role in enhancing the binding affinity of the compound to its targets, potentially leading to effective inhibition.
Antiviral Properties
Recent studies have explored the antiviral potential of pyrazole derivatives, including compounds structurally related to this compound. These studies suggest that similar compounds exhibit significant antiviral activity against pathogens like herpes simplex virus and respiratory syncytial virus (RSV) at micromolar concentrations .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-Fluoro-3-methylpyrazol)-4-piperidinone | Similar pyrazole and piperidine structure | Lacks sulfonyl group; different biological activity |
| 1-(3-Methylpyrazol)-4-sulfonamide | Contains a sulfonamide instead of sulfonyl | Different reactivity profile |
| 1-(Ethylpyrazol)-4-piperidinone | Ethyl substituent on pyrazole | Variations in binding affinity due to ethyl vs. fluoro substituent |
This comparison highlights the unique structural characteristics of this compound that may contribute to its distinct biological properties.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in preclinical models:
Study 1: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines in vitro. The compound exhibited an IC50 value in the low micromolar range, suggesting potent anti-cancer activity.
Study 2: Antiviral Efficacy
In another investigation focusing on viral infections, derivatives similar to this compound showed promising results against herpes simplex virus type 1 (HSV-1), reducing plaque formation by up to 69% at specific concentrations . This suggests potential applications in antiviral drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
